molecular formula C16H14N2O B14802773 Benzonitrile, 3-(4-ethoxybenzylidenamino)-

Benzonitrile, 3-(4-ethoxybenzylidenamino)-

Cat. No.: B14802773
M. Wt: 250.29 g/mol
InChI Key: YASXJJMSHJKBFZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-[(4-ethoxybenzylidene)amino]benzonitrile typically involves the condensation reaction between 4-ethoxybenzaldehyde and 3-aminobenzonitrile . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

3-[(4-ethoxybenzylidene)amino]benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-[(4-ethoxybenzylidene)amino]benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[(4-ethoxybenzylidene)amino]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-[(4-ethoxybenzylidene)amino]benzonitrile can be compared with similar compounds such as:

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-[(4-ethoxyphenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C16H14N2O/c1-2-19-16-8-6-13(7-9-16)12-18-15-5-3-4-14(10-15)11-17/h3-10,12H,2H2,1H3

InChI Key

YASXJJMSHJKBFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C#N

Origin of Product

United States

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